molecular formula C16H18N2O3S B15228164 [(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester

[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester

Katalognummer: B15228164
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: UNJKDHFHQGIACM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate is a complex organic compound that features a thiophene ring, a benzyl group, and a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of thiophene-2-carboxylic acid with ethylamine to form an amide intermediate. This intermediate is then reacted with benzyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The carbamate moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene ring but lacks the benzyl and carbamate groups.

    Benzyl carbamate: Contains the benzyl and carbamate groups but lacks the thiophene ring.

    Ethyl thiophene-2-carboxylate: Contains the thiophene ring and an ester group but lacks the benzyl and carbamate groups.

Uniqueness

Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate is unique due to its combination of a thiophene ring, benzyl group, and carbamate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C16H18N2O3S

Molekulargewicht

318.4 g/mol

IUPAC-Name

benzyl N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]carbamate

InChI

InChI=1S/C16H18N2O3S/c19-15(17-9-8-14-7-4-10-22-14)11-18-16(20)21-12-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2,(H,17,19)(H,18,20)

InChI-Schlüssel

UNJKDHFHQGIACM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.